Neflamapimod

Catalog No.
S548801
CAS No.
209410-46-8
M.F
C19H9Cl2F2N3OS
M. Wt
436.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neflamapimod

CAS Number

209410-46-8

Product Name

Neflamapimod

IUPAC Name

5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one

Molecular Formula

C19H9Cl2F2N3OS

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H

InChI Key

VEPKQEUBKLEPRA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

VX-745; VX 745; VX745; VRT-031745, VRT 031745; VRT031745; VD-31745; VD 31745; VD31745; Neflamapimod.

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl

The exact mass of the compound Neflamapimod is 434.98114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of pyrimidopyridazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neflamapimod (VX-745) is a selective, orally bioavailable, and brain-penetrant small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). This kinase is a key regulator of the inflammatory response to cellular stress and has been implicated in the synaptic dysfunction and neuroinflammation associated with neurodegenerative disorders, including Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB). Neflamapimod's defining, procurement-relevant characteristic is its ability to achieve significant concentrations in the central nervous system (CNS), making it a critical tool for in vivo studies of neuroinflammation and synaptic plasticity where target engagement in the brain is required.

Substituting Neflamapimod with other p38 MAPK inhibitors is not viable for CNS-focused research due to critical differences in blood-brain barrier (BBB) penetration and isoform selectivity. Many first-generation p38 inhibitors, such as the widely used tool compound SB203580, have poor CNS exposure, rendering them unsuitable for in vivo neurological models where target engagement in the brain is essential. Furthermore, compounds like Losmapimod inhibit both p38α and p38β isoforms, which can confound results, as p38α is the primary isoform implicated in neuronal synaptic dysfunction. Neflamapimod was specifically advanced for its robust brain penetrance and high selectivity for p38α over p38β, a combination of properties not shared by many common in-class alternatives, making it non-interchangeable for studies requiring precise, in-brain target inhibition.

Demonstrated Human Brain Penetrance: High Cerebrospinal Fluid (CSF) to Plasma Ratio

In a Phase 2a clinical study involving patients with early-stage Alzheimer's disease, Neflamapimod demonstrated robust penetration of the human blood-brain barrier. The measured ratio of its concentration in cerebrospinal fluid (CSF) to its unbound concentration in plasma was approximately 1.2. This high ratio confirms that the compound effectively reaches its target tissue, the brain, at therapeutically relevant levels, a critical property often lacking in other kinase inhibitors originally developed for peripheral indications.

Evidence DimensionCSF to Unbound Plasma Concentration Ratio
Target Compound Data~1.2 (in humans)
Comparator Or BaselineA ratio >1.0 indicates excellent CNS penetration.
Quantified DifferenceN/A (Demonstrates high absolute performance)
ConditionsPhase 2a clinical study in patients with early-stage Alzheimer's disease.

This quantitative evidence of brain exposure is a primary procurement justification for any in vivo research on CNS disorders, as it ensures the compound reaches its intended site of action.

High Selectivity for p38α Over p38β Isoform

Neflamapimod exhibits high selectivity for the target p38α isoform. In enzymatic assays, it inhibited p38α with an IC50 of 10 nM, while its inhibition of the closely related p38β isoform was significantly weaker, with an IC50 of 220 nM. This represents a 22-fold selectivity for p38α. In contrast, other inhibitors like Losmapimod inhibit both isoforms to a similar extent. This selectivity is critical for attributing observed effects specifically to the inhibition of p38α, which is predominantly implicated in neuroinflammation and synaptic dysfunction, thereby reducing the risk of confounding results from p38β inhibition.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Datap38α: 10 nM; p38β: 220 nM
Comparator Or BaselineLosmapimod: Inhibits both p38α and p38β to a similar extent.
Quantified Difference22-fold higher potency for p38α over p38β
ConditionsIn vitro enzymatic assays.

High isoform selectivity ensures that experimental outcomes are attributable to the specific target, increasing data reliability and reducing ambiguity from off-target effects.

Functional Efficacy: Reversal of Synaptic and Cognitive Deficits in Preclinical In Vivo Models

In a preclinical model using aged rats with cognitive deficits, treatment with Neflamapimod for 17 days fully reversed learning deficits in the Morris water maze test. The performance of aged rats treated with an optimal dose of Neflamapimod was significantly better than vehicle-treated aged rats (p=0.007 for latency) and became statistically similar to that of young, healthy rats. This functional outcome, directly linked to its brain-penetrant p38α inhibition, provides strong evidence of its utility in models where restoring synaptic function is the primary endpoint, a result not achievable with non-brain-penetrant inhibitors.

Evidence DimensionMorris Water Maze Latency (Learning)
Target Compound DataPerformance statistically similar to young control rats (p=0.007 vs. aged control)
Comparator Or BaselineVehicle-treated aged rats with significant learning deficits.
Quantified DifferenceStatistically significant reversal of age-induced learning deficit.
Conditions20- to 22-month old rats treated for 17 days.

This demonstrates that the compound's biochemical properties translate into meaningful functional recovery in a relevant in vivo model, justifying its selection for behavioral and systems-level neuroscience research.

In Vivo Studies of Neurodegenerative Disease Requiring CNS Target Engagement

For preclinical animal models of Alzheimer's disease, Dementia with Lewy Bodies, or stroke, where the therapeutic hypothesis depends on inhibiting p38α kinase within the brain. Neflamapimod's proven high brain-to-plasma concentration ratio ensures that observed effects on neuroinflammation, synaptic markers, or behavioral outcomes are the result of direct CNS activity.

Investigating Synaptic Plasticity and Cognitive Function

As a tool compound in behavioral neuroscience to probe the role of central p38α in learning and memory. Its demonstrated ability to reverse cognitive deficits in aged animal models makes it a validated choice for studies aiming to pharmacologically restore synaptic function.

Cellular and Ex Vivo Assays Requiring a Highly Selective p38α Inhibitor

In experiments using primary neurons, microglia, or brain slice cultures where it is critical to distinguish the effects of p38α inhibition from those of p38β. Neflamapimod's 22-fold selectivity for the alpha isoform provides greater confidence in attributing downstream signaling changes specifically to p38α.

Translational Research Validating p38α as a CNS Drug Target

For studies aiming to bridge preclinical findings with clinical potential. As Neflamapimod has undergone human clinical trials, using it in preclinical models provides a direct translational link, strengthening the rationale for target validation and further development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Exact Mass

434.9811448 Da

Monoisotopic Mass

434.9811448 Da

Heavy Atom Count

28

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TYL52QM320

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Other CAS

209410-46-8

Wikipedia

Neflamapimod

Dates

Last modified: 08-15-2023
1: Davis T, Brook AJ, Rokicki MJ, Bagley MC, Kipling D. Evaluating the Role of p38 MAPK in the Accelerated Cell Senescence of Werner Syndrome Fibroblasts. Pharmaceuticals (Basel). 2016 Apr 28;9(2). pii: E23. doi: 10.3390/ph9020023. PubMed PMID: 27136566.
2: Alam JJ. Selective Brain-Targeted Antagonism of p38 MAPKα Reduces Hippocampal IL-1β Levels and Improves Morris Water Maze Performance in Aged Rats. J Alzheimers Dis. 2015;48(1):219-27. doi: 10.3233/JAD-150277. PubMed PMID: 26401942.
3: Pradal J, Zuluaga MF, Maudens P, Waldburger JM, Seemayer CA, Doelker E, Gabay C, Jordan O, Allémann E. Intra-articular bioactivity of a p38 MAPK inhibitor and development of an extended-release system. Eur J Pharm Biopharm. 2015 Jun;93:110-7. doi: 10.1016/j.ejpb.2015.03.017. Epub 2015 Mar 30. PubMed PMID: 25836052.
4: McGuire VA, Gray A, Monk CE, Santos SG, Lee K, Aubareda A, Crowe J, Ronkina N, Schwermann J, Batty IH, Leslie NR, Dean JL, O'Keefe SJ, Boothby M, Gaestel M, Arthur JS. Cross talk between the Akt and p38α pathways in macrophages downstream of Toll-like receptor signaling. Mol Cell Biol. 2013 Nov;33(21):4152-65. doi: 10.1128/MCB.01691-12. Epub 2013 Aug 26. PubMed PMID: 23979601; PubMed Central PMCID: PMC3811899.
5: Tsai YR, Wang YJ, Lee MR, Hsu MF, Wang JP. p38 Mitogen-activated protein kinase and extracellular signal-regulated kinase signaling pathways are not essential regulators of formyl peptide-stimulated p47(phox) activation in neutrophils. Eur J Pharmacol. 2013 Feb 15;701(1-3):96-105. doi: 10.1016/j.ejphar.2013.01.003. Epub 2013 Jan 21. PubMed PMID: 23348708.
6: Azevedo R, van Zeeland M, Raaijmakers H, Kazemier B, de Vlieg J, Oubrie A. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallogr D Biol Crystallogr. 2012 Aug;68(Pt 8):1041-50. doi: 10.1107/S090744491201997X. Epub 2012 Jul 17. PubMed PMID: 22868770.
7: Duffy JP, Harrington EM, Salituro FG, Cochran JE, Green J, Gao H, Bemis GW, Evindar G, Galullo VP, Ford PJ, Germann UA, Wilson KP, Bellon SF, Chen G, Taslimi P, Jones P, Huang C, Pazhanisamy S, Wang YM, Murcko MA, Su MS. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Med Chem Lett. 2011 Jul 28;2(10):758-63. doi: 10.1021/ml2001455. eCollection 2011 Oct 13. PubMed PMID: 24900264; PubMed Central PMCID: PMC4018046.
8: Selness SR, Boehm TL, Walker JK, Devadas B, Durley RC, Kurumbail R, Shieh H, Xing L, Hepperle M, Rucker PV, Jerome KD, Benson AG, Marrufo LD, Madsen HM, Hitchcock J, Owen TJ, Christie L, Promo MA, Hickory BS, Alvira E, Naing W, Blevis-Bal R, Devraj RV, Messing D, Schindler JF, Hirsch J, Saabye M, Bonar S, Webb E, Anderson G, Monahan JB. Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. Bioorg Med Chem Lett. 2011 Jul 1;21(13):4059-65. doi: 10.1016/j.bmcl.2011.04.120. Epub 2011 May 13. PubMed PMID: 21640588.
9: Verkaar F, van der Doelen AA, Smits JF, Blankesteijn WM, Zaman GJ. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chem Biol. 2011 Apr 22;18(4):485-94. doi: 10.1016/j.chembiol.2011.01.015. PubMed PMID: 21513885.
10: Bagley MC, Davis T, Dix MC, Fusillo V, Pigeaux M, Rokicki MJ, Kipling D. Gram-scale synthesis of the p38α MAPK-inhibitor VX-745 for preclinical studies into Werner syndrome. Future Med Chem. 2010 Sep;2(9):1417-27. doi: 10.4155/fmc.10.217. PubMed PMID: 21426137.
11: Chopra P, Kulkarni O, Gupta S, Bajpai M, Kanoje V, Banerjee M, Bansal V, Visaga S, Chatterjee M, Chaira T, Shirumalla RK, Verma AK, Dastidar SG, Sharma G, Ray A. Pharmacological profile of AW-814141, a novel, potent, selective and orally active inhibitor of p38 MAP kinase. Int Immunopharmacol. 2010 Apr;10(4):467-73. doi: 10.1016/j.intimp.2010.01.007. Epub 2010 Jan 20. PubMed PMID: 20093202.
12: Bagley MC, Davis T, Dix MC, Fusillo V, Pigeaux M, Rokicki MJ, Kipling D. Microwave-assisted Ullmann C-S bond formation: synthesis of the P38alpha MAPK clinical candidate VX-745. J Org Chem. 2009 Nov 6;74(21):8336-42. doi: 10.1021/jo9017155. PubMed PMID: 19778055.
13: Genovese MC. Inhibition of p38: has the fat lady sung? Arthritis Rheum. 2009 Feb;60(2):317-20. doi: 10.1002/art.24264. PubMed PMID: 19180514.
14: Brown KK, Heitmeyer SA, Hookfin EB, Hsieh L, Buchalova M, Taiwo YO, Janusz MJ. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. J Inflamm (Lond). 2008 Dec 4;5:22. doi: 10.1186/1476-9255-5-22. PubMed PMID: 19055838; PubMed Central PMCID: PMC2612656.
15: Chen MH, Fitzgerald P, Singh SB, O'Neill EA, Schwartz CD, Thompson CM, O'Keefe SJ, Zaller DM, Doherty JB. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorg Med Chem Lett. 2008 Mar 15;18(6):2222-6. doi: 10.1016/j.bmcl.2006.10.097. Epub 2006 Nov 6. PubMed PMID: 18316187.
16: Bagley MC, Davis T, Dix MC, Rokicki MJ, Kipling D. Rapid synthesis of VX-745: p38 MAP kinase inhibition in Werner syndrome cells. Bioorg Med Chem Lett. 2007 Sep 15;17(18):5107-10. Epub 2007 Jul 13. PubMed PMID: 17659871.
17: Natarajan SR, Wisnoski DD, Thompson JE, O'Neill EA, O'Keefe SJ. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorg Med Chem Lett. 2006 Aug 15;16(16):4400-4. Epub 2006 Jun 5. PubMed PMID: 16750629.
18: Wagner G, Laufer S. Small molecular anti-cytokine agents. Med Res Rev. 2006 Jan;26(1):1-62. Review. PubMed PMID: 16283677.
19: Natarajan SR, Doherty JB. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Curr Top Med Chem. 2005;5(10):987-1003. Review. PubMed PMID: 16178742.
20: Foster ML, Halley F, Souness JE. Potential of p38 inhibitors in the treatment of rheumatoid arthritis. Drug News Perspect. 2000 Oct;13(8):488-97. PubMed PMID: 12937622.

Explore Compound Types